N-Cyclohexyl vs. N-Unsubstituted Rhodanine: Lipophilicity-Driven Dermal Bioavailability Advantage
The N-cyclohexyl substituent in (5Z)-3-cyclohexyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not merely a synthetic accessory. In the design rationale for the (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analog series, cyclization of cinnamamide precursors with a dithionate group to introduce the rhodanine ring and the N-cyclohexyl group resulted in a measured logP increase of approximately 1 unit relative to the non-cyclized, N-unsubstituted precursors [1]. The authors explicitly state this logP elevation was engineered to enhance skin absorption, as melanocytes reside in the deepest epidermal layer [1]. By contrast, 5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 73855-60-4), lacking the N-cyclohexyl group, has a lower computed logP and lacks this engineered dermal penetration feature .
| Evidence Dimension | Lipophilicity (logP increase conferred by N-cyclohexyl-2-thioxothiazolidin-4-one ring system vs. non-cyclized precursor) |
|---|---|
| Target Compound Data | logP ~1 unit higher than the corresponding non-cyclized cinnamamide precursor (scaffold-level inference; exact value for the 2-methoxy derivative not individually reported) |
| Comparator Or Baseline | Non-cyclized cinnamamide precursors (no N-cyclohexyl, no thioxothiazolidinone ring); 5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 73855-60-4, N-unsubstituted, clogP lower by ~1 unit) |
| Quantified Difference | ΔlogP ≈ +1 (scaffold-level enhancement) |
| Conditions | Computational logP estimation and rationale described in Ko et al., Antioxidants 2022 [1] |
Why This Matters
For procurement decisions targeting dermal or transdermal applications (e.g., anti-melanogenesis screening), the N-cyclohexyl derivative offers a measurable lipophilicity advantage over the N-unsubstituted 2-methoxybenzylidene rhodanine, potentially improving stratum corneum penetration and melanocyte access.
- [1] Ko J, Lee J, Jung HJ, Ullah S, Jeong Y, Hong S, Kang MK, Park YJ, Hwang Y, Kang D, Park Y, Chun P, Yoo JW, Chung HY, Moon HR. Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. Antioxidants (Basel). 2022 Sep 27;11(10):1918. doi: 10.3390/antiox11101918. View Source
